Cas no 81827-31-8 (2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin)

2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin structure
81827-31-8 structure
Produktname:2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin
CAS-Nr.:81827-31-8
MF:C15H17N5O6
MW:363.325382947922
CID:987149

2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin
    • 2-N-acetyl-1',2'-di-O-acetyl-L-erythro-biopterin
    • GENDENAFIL
    • 2-N-ACETYL-1',2'-DI-O-ACETYL-6-BIOPTERIN
    • Acetamide, N-[6-[1,2-bis(acetyloxy)propyl]-1,4-dihydro-4-oxo-2-pteridinyl]-, [S-(R*,S*)]- (ZCI)
    • N-[6-[(1R,2S)-1,2-Bis(acetyloxy)propyl]-1,4-dihydro-4-oxo-2-pteridinyl]acetamide (ACI)
    • N2,1′,2′-O-Triacetyl-L-biopterin
    • Triacetyl-L-erythro-biopterin
    • Inchi: 1S/C15H17N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12H,1-4H3,(H2,16,17,19,20,21,24)/t6-,12-/m0/s1
    • InChI-Schlüssel: LGFCDAMAYHYAKC-QTTZVWFDSA-N
    • Lächelt: O=C1N=C(NC(=O)C)N=C2NC=C(N=C12)[C@@H](OC(=O)C)[C@H](C)OC(=O)C

Berechnete Eigenschaften

  • Genaue Masse: 363.11800

Experimentelle Eigenschaften

  • Schmelzpunkt: 155°C
  • PSA: 153.23000
  • LogP: 0.30030

2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Cooke Chemical
LN025289-10mg
2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin
81827-31-8 ≥95%
10mg
RMB 2675.20 2025-02-21
Cooke Chemical
LN025289-25mg
2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin
81827-31-8 ≥95%
25mg
RMB 4063.20 2025-02-21
Cooke Chemical
LN025289-100mg
2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin
81827-31-8 ≥95%
100mg
RMB 11174.40 2025-02-21
Cooke Chemical
LN025289-250mg
2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin
81827-31-8 ≥95%
250mg
RMB 19488.00 2025-02-21
Cooke Chemical
LN025289-50mg
2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin
81827-31-8 ≥95%
50mg
RMB 6580.00 2025-02-21
TRC
A173560-250mg
2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin
81827-31-8
250mg
$ 1171.00 2023-04-19
TRC
A173560-25mg
2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin
81827-31-8
25mg
$ 150.00 2023-04-19

2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Acetic acid Solvents: Methanol
2.1 Reagents: Acetic anhydride Solvents: Pyridine
3.1 Reagents: Sodium acetate ,  Sodium dithionite Solvents: Methanol ,  Pyridine ,  Water
3.2 Reagents: Iodine Solvents: Methanol
4.1 Reagents: Acetic anhydride Solvents: Pyridine
Referenz
A new synthesis of (-)-biopterin employing 5-deoxy-L-ribose as a key intermediate
Mori, Kenji; et al, Liebigs Annalen der Chemie, 1989, (12), 1267-9

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Solvents: Pyridine
Referenz
A new synthesis of (-)-biopterin employing 5-deoxy-L-ribose as a key intermediate
Mori, Kenji; et al, Liebigs Annalen der Chemie, 1989, (12), 1267-9

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Sodium dithionite Solvents: Methanol ,  Pyridine ,  Water
1.2 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Acetic anhydride Solvents: Pyridine
Referenz
A new synthesis of (-)-biopterin employing 5-deoxy-L-ribose as a key intermediate
Mori, Kenji; et al, Liebigs Annalen der Chemie, 1989, (12), 1267-9

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dimethoxyethane ,  Water
2.1 Catalysts: Acetic acid Solvents: Methanol
3.1 Reagents: Acetic anhydride Solvents: Pyridine
4.1 Reagents: Sodium acetate ,  Sodium dithionite Solvents: Methanol ,  Pyridine ,  Water
4.2 Reagents: Iodine Solvents: Methanol
5.1 Reagents: Acetic anhydride Solvents: Pyridine
Referenz
A new synthesis of (-)-biopterin employing 5-deoxy-L-ribose as a key intermediate
Mori, Kenji; et al, Liebigs Annalen der Chemie, 1989, (12), 1267-9

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Solvents: Pyridine
2.1 Reagents: Sodium acetate ,  Sodium dithionite Solvents: Methanol ,  Pyridine ,  Water
2.2 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Acetic anhydride Solvents: Pyridine
Referenz
A new synthesis of (-)-biopterin employing 5-deoxy-L-ribose as a key intermediate
Mori, Kenji; et al, Liebigs Annalen der Chemie, 1989, (12), 1267-9

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Solvents: Diethyl ether ,  Water
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dimethoxyethane ,  Water
3.1 Catalysts: Acetic acid Solvents: Methanol
4.1 Reagents: Acetic anhydride Solvents: Pyridine
5.1 Reagents: Sodium acetate ,  Sodium dithionite Solvents: Methanol ,  Pyridine ,  Water
5.2 Reagents: Iodine Solvents: Methanol
6.1 Reagents: Acetic anhydride Solvents: Pyridine
Referenz
A new synthesis of (-)-biopterin employing 5-deoxy-L-ribose as a key intermediate
Mori, Kenji; et al, Liebigs Annalen der Chemie, 1989, (12), 1267-9

2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin Raw materials

2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin Preparation Products

2-N-Acetyl-1’,2’-di-O-acetyl-6-biopterin Verwandte Literatur

Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.